molecular formula C26H21N3O2 B11045228 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide

Cat. No.: B11045228
M. Wt: 407.5 g/mol
InChI Key: JBDNZZCEQTZYTL-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxy-2-naphthamide is a complex organic compound that features a benzimidazole moiety, a naphthamide group, and a methoxy substituent. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxy-2-naphthamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the naphthamide and methoxy groups. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various aldehydes .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. Catalysts such as nickel-decorated SBA-15 nanocomposites have been employed to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxy-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxy-2-naphthamide involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers, such as DNA and proteins, which allows them to exert their biological effects. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxy-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H21N3O2

Molecular Weight

407.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C26H21N3O2/c1-16-11-12-18(25-27-21-9-5-6-10-22(21)28-25)15-23(16)29-26(30)20-14-13-17-7-3-4-8-19(17)24(20)31-2/h3-15H,1-2H3,(H,27,28)(H,29,30)

InChI Key

JBDNZZCEQTZYTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C5=CC=CC=C5C=C4)OC

Origin of Product

United States

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